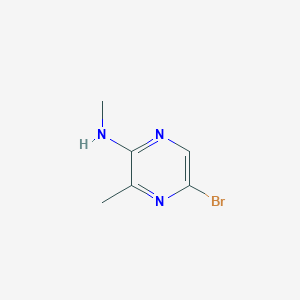
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C26H35NO6S and its molecular weight is 489.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives
Research shows the synthesis of various derivatives of similar compounds, focusing on their structural characterization and potential medicinal applications. These derivatives have been synthesized and characterized using different spectroscopic techniques, indicating a broad spectrum of potential applications in medicinal chemistry (Vinaya et al., 2012).
Chemical Transformations
Studies have also explored the chemical transformations of related compounds, including oxidation reactions and the formation of new derivatives. This includes research on the thermal and structural properties of such compounds, offering insights into their stability and reactivity under various conditions (Karthik et al., 2021).
Biological and Pharmacological Applications
Antileukemic Activity
Certain derivatives have been evaluated for their antileukemic activity against human leukemic cell lines, showing promising results in inhibiting the proliferation of these cells. This suggests potential applications in developing new antileukemic agents (Vinaya et al., 2012).
Wound-Healing Potential
Some derivatives have shown significant in vivo wound-healing activity, indicating their potential use in developing new treatments for wound management. This includes enhancing epithelialization and wound contraction, as well as increasing tensile strength (Vinaya et al., 2009).
Chemical Analysis and Structural Studies
Spectroscopic Characterization
Various compounds in this class have been extensively characterized using spectroscopic techniques, providing detailed insights into their molecular structure and properties. This is crucial for understanding their potential applications in different fields, including pharmaceuticals and materials science (Govindhan et al., 2017).
Crystal Structure Analysis
Crystallographic studies have been conducted to determine the precise molecular structure of these compounds, revealing information about their conformation and potential interactions in a crystal lattice. This kind of analysis is essential for the design and development of new compounds with desired properties (Balderson et al., 2007).
properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO6S/c1-19(2)34(29,30)25-7-5-20(6-8-25)15-26(28)27-11-9-21(10-12-27)17-33-18-22-13-23(31-3)16-24(14-22)32-4/h5-8,13-14,16,19,21H,9-12,15,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPOGTZHEJTGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2840829.png)


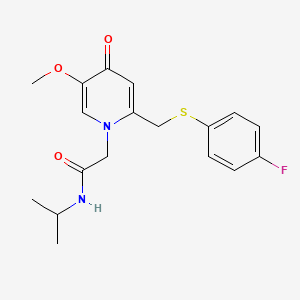
![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2840839.png)
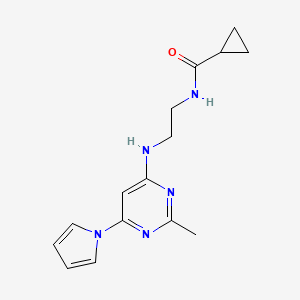
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2840841.png)
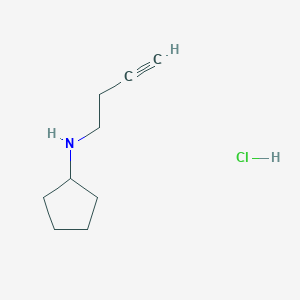
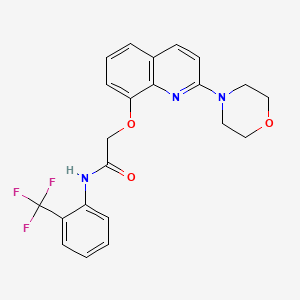

![N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2840845.png)
![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)
![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)
